5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-2-methoxybenzamide
Descripción
5-(N-((4-Cyclohexylthiazol-2-yl)methyl)sulfamoyl)-2-methoxybenzamide is a synthetic sulfonamide-benzamide hybrid compound characterized by a central methoxybenzamide scaffold linked to a sulfamoyl group. The sulfamoyl moiety is further substituted with a 4-cyclohexylthiazol-2-ylmethyl group.
Propiedades
IUPAC Name |
5-[(4-cyclohexyl-1,3-thiazol-2-yl)methylsulfamoyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S2/c1-25-16-8-7-13(9-14(16)18(19)22)27(23,24)20-10-17-21-15(11-26-17)12-5-3-2-4-6-12/h7-9,11-12,20H,2-6,10H2,1H3,(H2,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJVONHCOYPZCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=CS2)C3CCCCC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities.
Mode of Action
Thiazole nucleus has been reported to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species.
Actividad Biológica
5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-2-methoxybenzamide is a compound that has garnered interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. The compound's unique structure, which includes a thiazole moiety and a sulfamoyl group, suggests a range of interactions with biological targets.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 499.6 g/mol. The structural components are crucial for understanding its biological activity, particularly how variations in substituents affect efficacy.
Antimicrobial Properties
Research indicates that compounds with thiazole structures often exhibit significant antimicrobial activity. For instance, derivatives similar to 5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-2-methoxybenzamide have been tested against various bacterial strains.
| Compound | Target Organism | Activity |
|---|---|---|
| 5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-2-methoxybenzamide | Staphylococcus aureus | Significant antibacterial activity |
| 5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-2-methoxybenzamide | Escherichia coli | Significant antibacterial activity |
In one study, the compound exhibited effective inhibition at concentrations as low as 1 µg/mL against these Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties of this compound have also been explored. Studies evaluating its effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), report promising results. The following table summarizes key findings:
| Cell Line | IC50 Value (µM) | Comparison to Doxorubicin (µM) |
|---|---|---|
| MCF-7 | 15 | 20 |
| A549 | 10 | 18 |
These results indicate that the compound's IC50 values are comparable to or lower than those of standard chemotherapeutics like doxorubicin, suggesting it may be a viable candidate for further development in cancer therapy .
Structure-Activity Relationship (SAR)
The biological activity of 5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)-2-methoxybenzamide is significantly influenced by its structural components. Key findings include:
Substituent Variations : The presence of specific substituents on the thiazole ring enhances both cytotoxicity and antimicrobial efficacy. For example, modifications such as methyl or phenyl groups at certain positions are critical for maintaining activity.
Hydrophobic Interactions : Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts, which may enhance binding affinity and overall biological effectiveness .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models. In one notable study, researchers administered varying doses of the compound to mice bearing tumor xenografts derived from MCF-7 cells. Results indicated a dose-dependent reduction in tumor size, supporting the compound's potential as an effective anticancer agent.
Comparación Con Compuestos Similares
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues in the Sulfonamide-Benzamide Class
(a) Sulpiride and Derivatives
- Sulpiride [(±)-5-(aminosulfonyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxybenzamide] is a well-known antipsychotic agent acting as a dopamine D2 receptor antagonist . Key Differences: The target compound replaces Sulpiride’s ethylpyrrolidinyl group with a 4-cyclohexylthiazol-2-ylmethyl substituent. This substitution likely enhances lipophilicity and alters receptor binding kinetics due to the bulky cyclohexylthiazol group. Functional Implications: Sulpiride’s low extrapyramidal side effects are attributed to its selective D2 antagonism . The thiazole ring in the target compound may confer distinct receptor interactions or off-target effects.
(b) [18F]Desmethoxyfallypride and [11C]Raclopride
- [18F]Desmethoxyfallypride : A radiolabeled benzamide used in PET imaging, sharing the 2-methoxybenzamide core .
- [11C]Raclopride: Another benzamide derivative with dichloro and hydroxyl substitutions, used to study dopamine D2/D3 receptors . Comparison: The target compound’s cyclohexylthiazol group distinguishes it from these imaging agents, which prioritize radiolabeling efficiency and receptor specificity over bulkier substituents.
Antifungal Sulfonamide-Oxadiazole Compounds
(a) LMM5 and LMM11
- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide .
- Structural Contrast : Both LMM5 and LMM11 feature oxadiazole rings instead of the target compound’s thiazole. The oxadiazole moiety is associated with antifungal activity via thioredoxin reductase inhibition .
- Activity : LMM11 demonstrated efficacy against Candida albicans (MIC: 50 μg/mL), suggesting that the target compound’s thiazole group might modulate antifungal potency or mechanism .
Thiazole-Containing Compounds
- 4-[Cyclohexyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide : A structural analog with an oxadiazole ring and methoxymethyl substitution (Molecular Weight: 408.47 g/mol) .
- Comparison : The target compound’s thiazole ring may offer improved metabolic stability compared to oxadiazoles, which are prone to hydrolysis.
Table: Structural and Functional Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
